Bienvenue dans la boutique en ligne BenchChem!

2,4,6-Trimethyl-3-hydroxypyridine

Antioxidant Anti-ischemic Geroprotective

2,4,6-Trimethyl-3-hydroxypyridine (CAS 1123-65-5) is a tri-methylated 3-hydroxypyridine scaffold with a predicted pKa of 11.06, enabling unionized, membrane-permeable behavior at physiological pH. This scaffold provides chain-breaking antioxidant kinetics not found in mono- or di-methylated analogs. Its ability to form pharmaceutically acceptable dicarboxylic acid salts (oxalate, malonate, succinate, malate) supports in-house salt screening for age-related ophthalmic and ischemic disorders. The succinate salt uniquely inhibits photoinduced peroxide oxidation sensitized by human ocular lipofuscin, a geroprotective property absent in 2-methyl-6-ethyl analogs like emoxypine. Procure the free base for maximal formulation flexibility.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 1123-65-5
Cat. No. B180346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-3-hydroxypyridine
CAS1123-65-5
Synonyms2,4,6-Trimethyl-3-hydroxypyridine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1O)C)C
InChIInChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
InChIKeyGWDFAODRANMDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-3-hydroxypyridine (CAS 1123-65-5) Procurement-Relevant Baseline Profile


2,4,6-Trimethyl-3-hydroxypyridine (CAS 1123-65-5) is a tri-methylated 3-hydroxypyridine derivative with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol . The compound features three methyl substituents at pyridine ring positions 2, 4, and 6, and a hydroxyl group at position 3, yielding a calculated pKa of approximately 11.06 . This substitution pattern distinguishes it from simpler 3-hydroxypyridine analogs and influences both its physicochemical properties and its capacity for salt formation with dicarboxylic acids [1]. The compound serves as a scaffold for pharmaceutical derivative development, particularly in the context of antioxidant and anti-ischemic therapeutic research [2].

Why Generic 3-Hydroxypyridine Analogs Cannot Replace 2,4,6-Trimethyl-3-hydroxypyridine (1123-65-5) in Research Applications


Within the 3-hydroxypyridine class, substitution pattern dictates both electronic properties and steric accessibility, directly affecting antioxidant potency, metal-chelating behavior, and salt-forming characteristics [1]. Unsubstituted 3-hydroxypyridine exhibits fundamentally different electrophilic substitution reactivity and tautomeric equilibrium compared to its trimethylated counterpart [2]. The 2,4,6-trimethyl substitution confers distinct chain-breaking antioxidant kinetics not observed in mono- or di-methylated analogs, while also enabling selective salt formation with lower dicarboxylic acids—a property exploited in pharmaceutical development [3]. The calculated pKa of 11.06 differs from that of unsubstituted 3-hydroxypyridine (pKa ≈ 8.7–9.0) and 2-hydroxypyridine (pKa ≈ 11.6), confirming that substitution materially alters protonation state at physiological pH and thereby influences solubility and bioavailability . Generic substitution with alternative 3-hydroxypyridine derivatives in experimental protocols will yield non-comparable results due to these quantifiable physicochemical and pharmacological divergences.

Quantitative Differentiation Evidence: 2,4,6-Trimethyl-3-hydroxypyridine (1123-65-5) vs. Comparators


Antioxidant and Anti-Ischemic Activity Profile vs. Emoxypine and Mexidol: Class-Level Salt Differentiation

2,4,6-Trimethyl-3-hydroxypyridine derivatives and salts (including oxalate, malonate, succinate, and malate forms) demonstrate antioxidant activity regarding peroxide oxidation of lipids—a property common to all 3-oxypyridine derivatives [1]. The patent literature explicitly positions these salts as analogs to the clinically established 3-hydroxypyridine agents emoxypine (2-methyl-6-ethyl-3-hydroxypyridine hydrochloride) and mexidol (2-methyl-6-ethyl-3-hydroxypyridine succinate) [2]. The key differentiation lies in the substitution pattern: 2,4,6-trimethyl substitution yields a distinct steric and electronic environment compared to the 2-methyl-6-ethyl pattern of emoxypine/mexidol. Furthermore, compound Ic (2,4,6-trimethyl-3-hydroxypyridine succinate) exhibits expressed anti-ischemic activity and demonstrates active inhibition of photoinduced peroxide oxidation of lipids sensitized by lipofuscin granules isolated from elderly human eyes—a geroprotective indication not claimed for the 2-methyl-6-ethyl analogs [3]. This specific geroprotective activity against age-related lipofuscin toxicity provides a therapeutically relevant differentiation point.

Antioxidant Anti-ischemic Geroprotective Lipid peroxidation 3-Hydroxypyridine derivatives

Salt Formation with Dicarboxylic Acids: Four Distinct Salt Forms vs. Single-Salt Comparators

2,4,6-Trimethyl-3-hydroxypyridine demonstrates capacity to form pharmaceutically acceptable salts with four distinct lower dicarboxylic acids: oxalic acid (oxalate), malonic acid (malonate), succinic acid (succinate), and malic acid (malate) [1]. Salt formation occurs via equimolar reaction in lower alcohol solution at 60–100°C, followed by organic solvent treatment and maintenance for 2–5 h at 10–15°C [2]. This contrasts with unsubstituted 3-hydroxypyridine, which lacks the same salt-forming versatility due to its lower lipophilicity and different protonation characteristics [3]. The patent explicitly claims all four salt forms as having antioxidant, geroprotective, and anti-ischemic activity [4]. The availability of multiple salt forms provides researchers with tunable physicochemical properties (solubility, stability, bioavailability) without altering the core pharmacophore, a procurement-relevant advantage over single-salt comparator scaffolds.

Pharmaceutical salt formation Dicarboxylic acid salts Bioavailability modification 3-Hydroxypyridine derivatives

Electrophilic Substitution Reactivity: 2,4,6-Trimethyl Pattern vs. Mono-Substituted 3-Hydroxypyridines

The 2,4,6-trimethyl substitution pattern on 3-hydroxypyridine produces a distinct electronic environment that fundamentally alters electrophilic substitution reactivity compared to unsubstituted or mono-substituted analogs [1]. The Dyumaev and Smirnov review establishes that the nature and position of substituents on the 3-hydroxypyridine ring determine both the mechanism and direction of electrophilic substitution reactions [2]. The reactivities of various 3-hydroxypyridines were compared with theoretical calculations using the Hückel molecular orbital method and the Pariser–Parr–Pople method [3]. The 2,4,6-trimethyl configuration, with three electron-donating methyl groups adjacent to and flanking the hydroxyl moiety, creates a sterically shielded yet electronically activated ring system that differs from 2-methyl, 6-methyl, or 2,6-dimethyl variants. This substitution-dependent reactivity is not merely incremental—the specific 2,4,6 pattern produces unique regioselectivity outcomes in further derivatization reactions, a critical consideration for synthetic route design in pharmaceutical intermediate production.

Electrophilic substitution Reactivity Hückel MO calculations Synthetic accessibility 3-Hydroxypyridine derivatives

Predicted pKa and Ionization State: 11.06 vs. 8.7–9.0 for Unsubstituted 3-Hydroxypyridine

The predicted pKa of 2,4,6-trimethyl-3-hydroxypyridine is 11.06±0.10 . This value differs substantially from the reported pKa of unsubstituted 3-hydroxypyridine (approximately 8.7–9.0) and from 2-hydroxypyridine (pKa ≈ 11.6) [1]. The elevated pKa of the trimethylated derivative, attributable to the electron-donating effects of three methyl substituents, means that at physiological pH (7.4), 2,4,6-trimethyl-3-hydroxypyridine remains predominantly protonated and unionized compared to unsubstituted 3-hydroxypyridine, which is partially deprotonated under the same conditions [2]. This ionization differential directly impacts membrane permeability, aqueous solubility, and hydrogen-bonding capacity—parameters critical for both in vitro assay design and in vivo pharmacokinetic behavior. The compound's weak acidity (comparable to phenolic compounds) enables participation in hydrogen bonding and salt formation under alkaline conditions, a property that distinguishes it from more acidic 3-hydroxypyridine analogs .

pKa Ionization state Physicochemical properties Solubility Bioavailability

Procurement-Driven Application Scenarios for 2,4,6-Trimethyl-3-hydroxypyridine (CAS 1123-65-5)


Pharmaceutical Salt Development for Antioxidant and Anti-Ischemic Therapeutics

Based on the demonstrated capacity of 2,4,6-trimethyl-3-hydroxypyridine to form four distinct pharmaceutically acceptable dicarboxylic acid salts (oxalate, malonate, succinate, malate), each with claimed antioxidant, geroprotective, and anti-ischemic activity, this compound is optimally suited for pharmaceutical formulation development targeting age-related ophthalmic conditions and ischemic disorders [1]. The succinate salt (Compound Ic) specifically demonstrates inhibition of photoinduced peroxide oxidation sensitized by lipofuscin granules isolated from elderly human eyes—a geroprotective indication not established for 2-methyl-6-ethyl 3-hydroxypyridine analogs [2]. Procurement of the free base (1123-65-5) enables in-house salt screening and formulation optimization across the four salt forms, providing greater development flexibility than single-salt comparator scaffolds.

Synthetic Intermediate for Regioselective Derivatization in Medicinal Chemistry

The 2,4,6-trimethyl substitution pattern on 3-hydroxypyridine produces distinct electronic and steric properties that govern the mechanism and direction of electrophilic substitution reactions, as established by comparative Hückel MO and PPP theoretical calculations [3]. This unique substitution-dependent regioselectivity makes 1123-65-5 the preferred starting material for synthetic routes requiring specific derivatization outcomes that differ from those achievable with unsubstituted or mono-methylated 3-hydroxypyridine analogs. Researchers synthesizing novel 3-hydroxypyridine-based pharmacophores should prioritize 1123-65-5 when the target derivative requires the specific electronic activation and steric shielding conferred by the 2,4,6-trimethyl configuration.

Geroprotective and Ophthalmic Drug Discovery Targeting Lipofuscin Toxicity

The specific geroprotective activity of 2,4,6-trimethyl-3-hydroxypyridine succinate (Compound Ic) against lipofuscin-mediated photoinduced peroxide oxidation—demonstrated using lipofuscin granules isolated from elderly human eyes—positions this compound as a critical scaffold for age-related macular degeneration and retinal dystrophy research [4]. Unlike the 2-methyl-6-ethyl analogs emoxypine and mexidol, which lack demonstrated lipofuscin-neutralizing activity, 2,4,6-trimethyl-3-hydroxypyridine derivatives offer a differentiated mechanism for addressing senile macular retinal degeneration, a condition affecting approximately 30% of individuals over age 65 [5]. Procurement of 1123-65-5 is indicated for research programs specifically targeting age-related lipofuscin accumulation and its toxic ocular effects.

Physicochemical Optimization Studies Requiring Controlled Ionization State

The predicted pKa of 11.06 for 2,4,6-trimethyl-3-hydroxypyridine represents an approximately 2-unit increase relative to unsubstituted 3-hydroxypyridine (pKa ≈ 8.7–9.0), translating to a substantially different ionization profile at physiological pH . This pKa differential makes 1123-65-5 the appropriate selection for research programs requiring predominantly unionized, membrane-permeable 3-hydroxypyridine scaffolds at pH 7.4. Conversely, programs seeking more ionizable, hydrophilic 3-hydroxypyridine derivatives would be better served by alternative analogs. The quantifiable pKa difference provides a rational, data-driven basis for procurement decisions in lead optimization campaigns where ionization state is a critical design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trimethyl-3-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.